molecular formula C13H15N3O2 B143904 5-(Piperazin-1-yl)benzofuran-2-carboxamide CAS No. 183288-46-2

5-(Piperazin-1-yl)benzofuran-2-carboxamide

Cat. No. B143904
Key on ui cas rn: 183288-46-2
M. Wt: 245.28 g/mol
InChI Key: LLRGOAFFRRUFBM-UHFFFAOYSA-N
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Patent
US05723614

Procedure details

1 g of 5-(4-tert-butoxycarbonyl-1-piperazinyl)-benzofuran-2-carboxamide is dissolved in 50 ml of methanolic HCl and stirred for I hour. After customary working up, 5-(1-piperazinyl)benzofuran-2-carboxamide, m.p. 252°-255°, is obtained.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][N:11]([C:14]2[CH:15]=[CH:16][C:17]3[O:21][C:20]([C:22]([NH2:24])=[O:23])=[CH:19][C:18]=3[CH:25]=2)[CH2:10][CH2:9]1)=O)(C)(C)C>Cl>[N:11]1([C:14]2[CH:15]=[CH:16][C:17]3[O:21][C:20]([C:22]([NH2:24])=[O:23])=[CH:19][C:18]=3[CH:25]=2)[CH2:10][CH2:9][NH:8][CH2:13][CH2:12]1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)C=1C=CC2=C(C=C(O2)C(=O)N)C1
Name
Quantity
50 mL
Type
solvent
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred for I hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1(CCNCC1)C=1C=CC2=C(C=C(O2)C(=O)N)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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